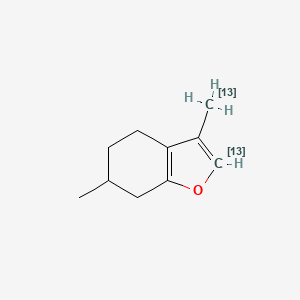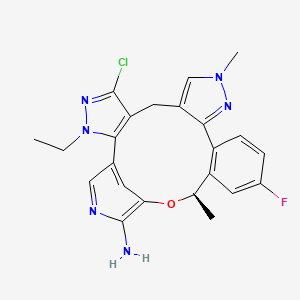
sPLA2-IIA Inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung „sPLA2-IIA-Inhibitor“ ist ein Molekül, das entwickelt wurde, um die Aktivität des Enzyms sekretorische Phospholipase A2 Typ IIA zu hemmen. Dieses Enzym gehört zur Familie der Phospholipase A2, die die sn-2-Esterbindung in Phospholipiden hydrolysiert und freie Fettsäuren und Lysophospholipide freisetzt. Sekretorische Phospholipase A2 Typ IIA ist für ihre Rolle in Entzündungsprozessen bekannt und ist an verschiedenen Krankheiten beteiligt, darunter rheumatoide Arthritis, Herz-Kreislauf-Erkrankungen und bestimmte Krebsarten .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von sPLA2-IIA-Inhibitoren umfasst in der Regel mehrere Schritte, darunter die Bildung von Peptidbindungen und die Einarbeitung spezifischer funktioneller Gruppen, die die Bindungsaffinität zum Enzym erhöhen. Gängige Synthesewege umfassen Festphasenpeptidsynthese und Lösungsphasensynthese. Reaktionsbedingungen beinhalten oft die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid und Hydroxybenzotriazol sowie Schutzgruppen, um selektive Reaktionen zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von sPLA2-IIA-Inhibitoren kann die großtechnische Peptidsynthese mit automatisierten Synthesizern umfassen. Der Prozess umfasst Reinigungsschritte wie Hochleistungsflüssigkeitschromatographie, um die Reinheit des Endprodukts sicherzustellen. Die Skalierbarkeit des Syntheseprozesses ist entscheidend, um ausreichende Mengen für klinische und Forschungsanwendungen zu produzieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of secretory phospholipase A2 type IIA inhibitors typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance binding affinity to the enzyme. Common synthetic routes include solid-phase peptide synthesis and solution-phase synthesis. Reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, along with protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of secretory phospholipase A2 type IIA inhibitors may involve large-scale peptide synthesis using automated synthesizers. The process includes purification steps such as high-performance liquid chromatography to ensure the purity of the final product. The scalability of the synthesis process is crucial for producing sufficient quantities for clinical and research applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
sPLA2-IIA-Inhibitoren unterliegen verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Nukleophilen
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die bei der Synthese und Modifikation von sPLA2-IIA-Inhibitoren verwendet werden, umfassen:
Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid, Hydroxybenzotriazol.
Schutzgruppen: Boc (tert-Butyloxycarbonyl), Fmoc (9-Fluorenylmethyloxycarbonyl).
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Peptidderivate und modifizierte Inhibitoren mit verbesserter Bindungsaffinität und Spezifität für sekretorische Phospholipase A2 Typ IIA .
Wissenschaftliche Forschungsanwendungen
sPLA2-IIA-Inhibitoren haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeuge zur Untersuchung der Enzymkinetik und Wirkmechanismen.
Biologie: Einsatz in der Forschung zu Entzündungspfaden und zellulärer Signalübertragung.
Medizin: Als potenzielle therapeutische Mittel zur Behandlung von entzündlichen Erkrankungen, Herz-Kreislauf-Erkrankungen und bestimmten Krebsarten untersucht.
Industrie: Einsatz bei der Entwicklung von diagnostischen Tests und als Bestandteile in biochemischen Forschungskits .
Wirkmechanismus
Der Wirkmechanismus von sPLA2-IIA-Inhibitoren beinhaltet die Bindung an das aktive Zentrum des Enzyms und verhindert so die Hydrolyse von Phospholipiden. Diese Hemmung blockiert die Produktion von proinflammatorischen Lipidmediatoren wie Prostaglandinen und Leukotrienen. Die molekularen Zielstrukturen umfassen das katalytische Zentrum von sekretorischer Phospholipase A2 Typ IIA und assoziierte Signalwege wie den ERK1/2-cPLA2α-Weg .
Wirkmechanismus
The mechanism of action of secretory phospholipase A2 type IIA inhibitors involves binding to the active site of the enzyme, preventing it from hydrolyzing phospholipids. This inhibition blocks the production of pro-inflammatory lipid mediators such as prostaglandins and leukotrienes. The molecular targets include the catalytic site of secretory phospholipase A2 type IIA and associated signaling pathways, such as the ERK1/2-cPLA2α pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu sPLA2-IIA-Inhibitoren umfassen:
Gruppe IB Phospholipase A2-Inhibitoren: Zielen auf eine andere Isoform der Phospholipase A2 ab.
Gruppe V Phospholipase A2-Inhibitoren: Hemmen eine andere Isoform mit unterschiedlicher Gewebsverteilung und Funktion.
Gruppe X Phospholipase A2-Inhibitoren: Zielen auf eine weitere Isoform ab, die an verschiedenen biologischen Prozessen beteiligt ist
Einzigartigkeit
Die Einzigartigkeit von sPLA2-IIA-Inhibitoren liegt in ihrer Spezifität für die Isoform Typ IIA, die stark an entzündlichen Erkrankungen beteiligt ist. Diese Spezifität ermöglicht gezielte therapeutische Interventionen mit möglicherweise weniger Nebenwirkungen im Vergleich zu breiteren Inhibitoren .
Eigenschaften
Molekularformel |
C41H50N8O6 |
|---|---|
Molekulargewicht |
750.9 g/mol |
IUPAC-Name |
2-[3-[(2S,8S,11S)-11-(hydroxymethyl)-8-(2-methylpropyl)-5,14-bis(naphthalen-1-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C41H50N8O6/c1-24(2)20-32-37(52)49-35(23-50)40(55)48-33(21-27-14-7-12-25-10-3-5-16-29(25)27)38(53)45-31(18-9-19-44-41(42)43)36(51)47-34(39(54)46-32)22-28-15-8-13-26-11-4-6-17-30(26)28/h3-8,10-17,24,31-35,50H,9,18-23H2,1-2H3,(H,45,53)(H,46,54)(H,47,51)(H,48,55)(H,49,52)(H4,42,43,44)/t31-,32-,33?,34?,35-/m0/s1 |
InChI-Schlüssel |
XCSQMDBCQUHRBL-FBWIXNCPSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N1)CC2=CC=CC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC5=CC=CC=C54)CO |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC5=CC=CC=C54)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


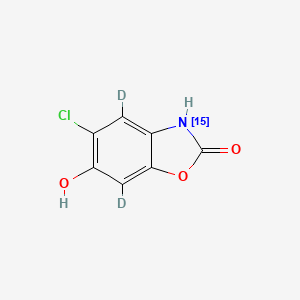
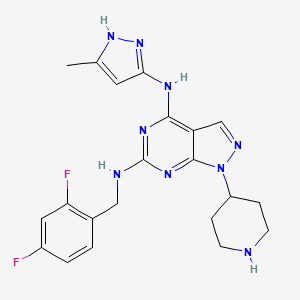
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)

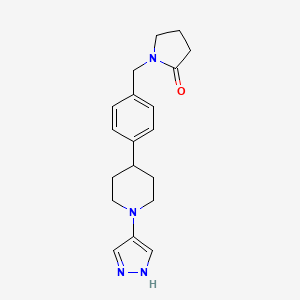

![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
